2-Propylvaleraldehyde
CAS No.: 18295-59-5
VCID: VC0014399
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-Propylvaleraldehyde, also known as 2-propylpentanal, is a chemical compound with the molecular formula C8H16O . It is related to aldehydes, which are organic compounds containing a functional group with the structure R−CH=O . The "R" represents a side chain, and the functional group itself can be referred to as a formyl group . Aldehydes are common in chemicals important in technology and biology . Industrially, aldehydes participate in reactions such as condensations to prepare plasticizers and polyols, and reductions to produce alcohols, especially "oxo-alcohols" . 2-Propylheptanol (2PH) is an oxo-alcohol, meaning it is produced from the hydroformylation ("oxo synthesis") of C4 alkenes followed by hydrogenation of the resulting aldehyde . 2-Propylheptanol has various applications, including use as a raw material for plasticizers, resins, processing solvents, and precursors to detergents . It can also be used in the manufacture of oleate- and palmitate-based materials used by the cosmetics industry and as a special solvent in life sciences due to its limited miscibility with water . Additionally, 2-propylheptanol can be a precursor to acrylate monomers, potentially enhancing flexibility . Pentanal (valeraldehyde) is another similar compound that undergoes reactions typical of alkyl aldehydes, such as oxidations, condensations, and reductions . For example, 2-Octanone, used in the fragrance industry, is produced by the condensation of acetone and pentanal, followed by hydrogenation of the alkene . While specific details like boiling point and InChI Key for 2-Propylvaleraldehyde may be available from chemical databases , its general classification as an aldehyde dictates its involvement in key chemical processes and diverse applications . |
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CAS No. | 18295-59-5 |
Product Name | 2-Propylvaleraldehyde |
Molecular Formula | C8H16O |
Molecular Weight | 128.21 g/mol |
IUPAC Name | 2-propylpentanal |
Standard InChI | InChI=1S/C8H16O/c1-3-5-8(7-9)6-4-2/h7-8H,3-6H2,1-2H3 |
Standard InChIKey | BAUHZKXBGXCLBO-UHFFFAOYSA-N |
SMILES | CCCC(CCC)C=O |
Canonical SMILES | CCCC(CCC)C=O |
Synonyms | 2-Propyl Pentyraldehyde; 2-Propylpentanal; |
PubChem Compound | 87560 |
Last Modified | Sep 14 2023 |
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